1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system containing both triazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines . The terminal free amine group of the compound is essential for USP28 inhibition .
Biochemical Pathways
The compound’s action on USP28 affects the pathways related to cell cycle progression and the DNA damage response . By inhibiting USP28, the compound disrupts these pathways, potentially leading to the suppression of cancer cell proliferation and migration .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar triazolopyrimidine derivatives . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The compound’s action results in significant inhibition of USP28 activity in treated cells . This leads to the suppression of cell proliferation and migration, as well as the inhibition of the cell cycle at the S phase and EMT progression .
Biochemical Analysis
Biochemical Properties
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
Some triazolopyrimidine derivatives have been reported to exhibit growth inhibition effects on cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some triazolopyrimidine derivatives have been reported to inhibit USP28, a ubiquitin-specific protease . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorophenylhydrazine and a suitable pyrimidine derivative.
Introduction of the piperazine ring: The triazolopyrimidine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazinyl derivative.
Attachment of the dimethylpropanone moiety: Finally, the piperazinyl intermediate is reacted with a dimethylpropanone derivative to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its pharmacological effects, such as its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one include other triazolopyrimidine derivatives, such as:
- 1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- 1-(4-(3-(3-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical and biological properties of these compounds, making each unique in its own right.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-9-7-25(8-10-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-5-13(20)11-14/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUIJQBUTILJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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